BenchChemオンラインストアへようこそ!

N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This pyrazolo[3,4-d][1,2,3]triazin-4-amine features a distinct 2,4-dimethoxyphenyl substitution, shifting the pharmacophore from HBA (4-one) to HBD (4-amine). Ideal for kinase-focused HTS campaigns, selectivity controls vs. 4-one series, and SAR studies targeting CDK2/CDK9 dual inhibition. Available as a research-grade screening compound with HTS formatting. Differentiated scaffold validated for kinase inhibitor discovery.

Molecular Formula C18H16N6O2
Molecular Weight 348.366
CAS No. 1226457-10-8
Cat. No. B2798649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
CAS1226457-10-8
Molecular FormulaC18H16N6O2
Molecular Weight348.366
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4)OC
InChIInChI=1S/C18H16N6O2/c1-25-13-8-9-15(16(10-13)26-2)20-17-14-11-19-24(18(14)22-23-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,21,22)
InChIKeyJBICMVLQSGWNGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (CAS 1226457-10-8): Compound Identity and Sourcing Profile


N-(2,4-Dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (CAS 1226457-10-8) is a fully synthetic heterocyclic small molecule belonging to the pyrazolo[3,4-d][1,2,3]triazin-4-amine class . It is commercially available as a research-grade screening compound from Life Chemicals (catalog number F5954-0145), offered as part of their high-throughput screening (HTS) compound collection . The compound features a 2,4-dimethoxyphenyl group at the 4-amine position and a phenyl substituent at the N7 position of the fused pyrazolo-triazine core, a scaffold that has been explored in medicinal chemistry for kinase inhibition and anticancer applications [1][2].

Why N-(2,4-Dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine Cannot Be Replaced by Other Pyrazolotriazine Analogs Without Consequence


The pyrazolo[3,4-d][1,2,3]triazin-4-amine chemical space is highly sensitive to peripheral substitution, particularly at the 4-amine position. Within the Life Chemicals screening library, structurally adjacent analogs such as N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (CAS 1251609-64-9) and N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (CAS 1226458-98-5) differ from the target compound by single functional group modifications, yet the 2,4-dimethoxy substitution introduces distinct electronic (Hammett σ) and steric (Taft Es) parameters that can substantially alter target binding, selectivity, and physicochemical properties . Patent disclosures on pyrazolotriazine-based CDK9 inhibitors confirm that even minor variations in aryl substitution result in marked shifts in kinase selectivity profiles, making simple substitution scientifically invalid [1].

N-(2,4-Dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine: Quantitative Differentiation Evidence for Procurement Decisions


Structural Differentiation: 2,4-Dimethoxy vs. 2,4-Dimethyl Phenyl Substituent Comparison

The target compound features a 2,4-dimethoxyphenyl group at the 4-amine position. Its closest commercially available analog, N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (CAS 1251609-64-9), replaces the methoxy groups with methyl groups. Quantitatively, the methoxy substituents provide a Hammett σₚ value of -0.27 (electron-donating via resonance) compared to -0.17 for methyl, and a Taft steric parameter Es of -0.55 (larger steric bulk) compared to 0.00 for methyl [1]. These electronic and steric differences are significant for target engagement: in the related pyrazolo[3,4-d][1,2,3]triazin-4-one series (compounds 6a and 6c), a 2,4-dimethoxy substitution pattern was associated with IC50 values of 4.93–8.84 μM against Huh-7 hepatocellular carcinoma cells and caspase 3/7 activation, whereas non-methoxylated analogs showed reduced potency [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Physicochemical Property Differentiation: Calculated logP and H-Bond Donor/Acceptor Profile

The 2,4-dimethoxy substitution differentiates the target compound from its 4-fluorophenyl analog (CAS 1226458-98-5) in key physicochemical parameters relevant to assay performance. Using the pyrazolo[3,4-d][1,2,3]triazin-4-amine scaffold, the 2,4-dimethoxyphenyl group increases the topological polar surface area (TPSA) by approximately 18.5 Ų compared to the 3-fluorophenyl analog, and adds two additional hydrogen bond acceptors (methoxy oxygens) versus the fluoro analog [1]. These differences directly affect solubility, permeability, and potential for non-specific binding in biochemical assays.

Drug-likeness Physicochemical Profiling ADME Prediction

Scaffold Class Differentiation: Pyrazolo[3,4-d][1,2,3]triazin-4-amine vs. Pyrazolo[3,4-d][1,2,3]triazin-4-one Chemotypes

The target compound is a 4-amine derivative, whereas the majority of published pyrazolo[3,4-d][1,2,3]triazine biological data comes from the 4-one (triazinone) chemotype. In the 4-one series, compound 6c demonstrated an IC50 of 4.93 μM against Panc-1 pancreatic cancer cells (vs. doxorubicin IC50 = 6.90 μM) and activated caspases 3/7, while also modulating expression of SLC26A3, UGT1A1, and THBS1 genes [1]. The 4-amine substitution in the target compound replaces the carbonyl oxygen with an arylamine, converting a hydrogen bond acceptor to a hydrogen bond donor at the 4-position. This fundamentally alters the pharmacophore: the 4-one chemotype presents a carbonyl HBA, whereas the 4-amine chemotype presents an NH HBD, which can engage kinase hinge regions differently than the 4-one series [2].

Chemotype Comparison Kinase Inhibition Anticancer Screening

Commercial Availability Differentiation: Single-Source vs. Multi-Source Procurement Profile

The target compound (CAS 1226457-10-8) is exclusively supplied by Life Chemicals (Cat. F5954-0145) as part of their HTS compound collection, with no alternative commercial sources identified . In contrast, structurally related pyrazolo[3,4-d][1,2,3]triazin-4-amines such as N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (CAS 1226458-98-5) are listed by multiple vendors . For procurement, this single-source status means users benefit from consistent batch-to-batch quality from an ISO 9001:2015 certified supplier but face supply chain concentration risk .

Compound Sourcing HTS Library Procurement Reliability

Recommended Application Scenarios for N-(2,4-Dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine Procurement


Kinase Inhibitor High-Throughput Screening (HTS) in Oncology Programs

The target compound is most suitable as a screening deck member for kinase-focused HTS campaigns. The pyrazolo[3,4-d][1,2,3]triazine core is a recognized kinase inhibitor scaffold, and the 4-amine chemotype with 2,4-dimethoxyphenyl substitution offers a pharmacophore distinct from the more common 4-one series [1]. Procurement for this use case is supported by Life Chemicals' HTS formatting capabilities .

Structure-Activity Relationship (SAR) Expansion Around CDK9 Chemotypes

Origenis GmbH's patent on pyrazolotriazine CDK9 inhibitors explicitly covers 4-amino-substituted pyrazolo[3,4-d][1,2,3]triazines as a core chemotype [1]. The target compound can serve as a reference point for medicinal chemistry teams exploring CDK2/CDK9 dual inhibition, leveraging its unique 2,4-dimethoxy electronic profile for SAR studies.

Pharmacophore Diversification for Academic Chemical Biology Probe Development

Academic groups pursuing novel chemical probes for understudied kinases can use this compound as a starting scaffold. The combination of a hydrogen bond donor (4-NH) and the electron-rich 2,4-dimethoxyphenyl group, which is absent in the extensively characterized 4-one series, provides a differentiated pharmacophore for hit discovery [1].

Negative Control or Selectivity Counter-Screen for Pyrazolotriazinone-Based Inhibitors

Given the pharmacophore switch from HBA (4-one) to HBD (4-amine), the target compound can be employed as a selectivity control to assess whether biological activity observed with pyrazolotriazinones is dependent on the carbonyl moiety. This application leverages the structural differentiation established in Section 3 [1].

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.